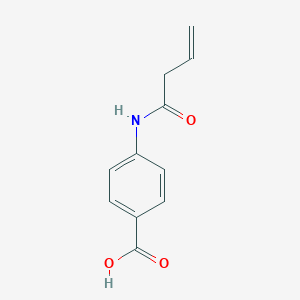

4-(but-3-enoylamino)benzoic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(But-3-enoylamino)benzoic acid, also known as BABA, is a plant immune-activating compound. It is a non-protein amino acid that has been found to enhance the resistance of plants against a wide range of pathogens. BABA has been extensively studied for its potential use in agriculture as a natural and safe alternative to chemical pesticides.

Wirkmechanismus

The mechanism of action of 4-(but-3-enoylamino)benzoic Acid involves the activation of plant defense responses. 4-(but-3-enoylamino)benzoic Acid-treated plants exhibit an increase in the expression of defense-related genes and the accumulation of defense-related compounds. 4-(but-3-enoylamino)benzoic Acid has been found to activate the salicylic acid (SA) pathway, which is a major signaling pathway involved in plant defense against pathogens. 4-(but-3-enoylamino)benzoic Acid also induces the production of reactive oxygen species (ROS), which are involved in the activation of defense responses.

Biochemische Und Physiologische Effekte

4-(but-3-enoylamino)benzoic Acid has been found to have several biochemical and physiological effects on plants. It has been shown to induce the production of ROS, which are involved in the activation of defense responses. 4-(but-3-enoylamino)benzoic Acid also induces the production of phytohormones, including SA and jasmonic acid (JA), which are involved in plant defense against pathogens. 4-(but-3-enoylamino)benzoic Acid-treated plants have been shown to exhibit an increase in the activity of defense-related enzymes, such as peroxidases and chitinases.

Vorteile Und Einschränkungen Für Laborexperimente

4-(but-3-enoylamino)benzoic Acid has several advantages as a research tool in plant biology. It is a natural and safe compound that can be used to induce plant defense responses without the use of chemical pesticides. 4-(but-3-enoylamino)benzoic Acid can be easily applied to plants through foliar spray or root drench. However, 4-(but-3-enoylamino)benzoic Acid has some limitations in lab experiments. It is a relatively expensive compound, and its synthesis is challenging. 4-(but-3-enoylamino)benzoic Acid is also unstable in aqueous solutions, and its effectiveness can be affected by environmental factors, such as temperature and pH.

Zukünftige Richtungen

There are several future directions for research on 4-(but-3-enoylamino)benzoic Acid. One direction is to investigate the molecular mechanisms underlying the activation of plant defense responses by 4-(but-3-enoylamino)benzoic Acid. Another direction is to explore the potential use of 4-(but-3-enoylamino)benzoic Acid in crop protection against a wide range of pathogens. 4-(but-3-enoylamino)benzoic Acid can also be used in combination with other plant defense activators to enhance the resistance of plants against pathogens. Further research is needed to optimize the application of 4-(but-3-enoylamino)benzoic Acid in agriculture and to develop new formulations that can improve its stability and effectiveness.

Synthesemethoden

4-(but-3-enoylamino)benzoic Acid can be synthesized through a multistep process starting from 4-aminobenzoic acid. The first step involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. The Boc-protected intermediate is then subjected to a series of reactions, including esterification, reduction, and deprotection, to yield the desired product, 4-(but-3-enoylamino)benzoic Acid. The synthesis of 4-(but-3-enoylamino)benzoic Acid is challenging due to the presence of multiple functional groups and the need for high purity.

Wissenschaftliche Forschungsanwendungen

4-(but-3-enoylamino)benzoic Acid has been extensively studied for its potential use in agriculture as a plant immune-activating compound. It has been found to induce systemic acquired resistance (SAR) in plants, which is a long-lasting defense mechanism against pathogens. 4-(but-3-enoylamino)benzoic Acid-treated plants have been shown to exhibit enhanced resistance against a wide range of pathogens, including bacteria, fungi, and viruses. 4-(but-3-enoylamino)benzoic Acid has also been found to induce the production of phytoalexins, which are antimicrobial compounds produced by plants in response to pathogen attack.

Eigenschaften

CAS-Nummer |

152128-32-0 |

|---|---|

Produktname |

4-(but-3-enoylamino)benzoic Acid |

Molekularformel |

C11H11NO3 |

Molekulargewicht |

205.21 g/mol |

IUPAC-Name |

4-(but-3-enoylamino)benzoic acid |

InChI |

InChI=1S/C11H11NO3/c1-2-3-10(13)12-9-6-4-8(5-7-9)11(14)15/h2,4-7H,1,3H2,(H,12,13)(H,14,15) |

InChI-Schlüssel |

FUQISPANNGKXPB-UHFFFAOYSA-N |

SMILES |

C=CCC(=O)NC1=CC=C(C=C1)C(=O)O |

Kanonische SMILES |

C=CCC(=O)NC1=CC=C(C=C1)C(=O)O |

Synonyme |

Benzoic acid, 4-[(1-oxo-3-butenyl)amino]- (9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(tert-Butoxycarbonyl)-1-methylhydrazinyl]acetic acid](/img/structure/B118194.png)

![4-Fluoro-17-azatetracyclo[7.6.2.02,7.010,15]heptadeca-2(7),3,5,10,12,14-hexaene](/img/structure/B118246.png)